molecular formula C11H15N3O2S B11808236 1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine

1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B11808236
M. Wt: 253.32 g/mol
InChI Key: VSFZRSNMHLBNBX-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine is a chemical compound built on the privileged benzimidazole scaffold, designed for advanced research and development applications. The benzimidazole core is a well-established structure in medicinal chemistry, known for its versatility and presence in compounds with a wide range of biological activities. This particular derivative features a butylsulfonyl group at the 1-position and an amine at the 2-position, modifications that are often explored to fine-tune the molecule's physicochemical properties, solubility, and binding affinity for specific biological targets. Researchers investigate such specialized benzimidazole derivatives for their potential in various pharmacological areas, including as inhibitors for enzyme classes like kinases , or as key intermediates in the synthesis of multitarget-directed ligands for complex diseases . The structural motif is also frequently studied in the context of antimicrobial and anticancer agent discovery due to its ability to interact with diverse cellular targets . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the latest scientific literature for specific application protocols and safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

1-butylsulfonylbenzimidazol-2-amine

InChI

InChI=1S/C11H15N3O2S/c1-2-3-8-17(15,16)14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13)

InChI Key

VSFZRSNMHLBNBX-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1C2=CC=CC=C2N=C1N

Origin of Product

United States

Preparation Methods

Cyclization Reactions

  • o-Phenylenediamine and Carbonyl Compounds : Benzimidazole cores are typically synthesized via cyclization of o-phenylenediamine with carbonyl precursors (e.g., formic acid, acetic acid derivatives) under acidic or basic conditions.

Functionalization via Halogenation

  • Bromination : Selective bromination of benzimidazole derivatives (e.g., 2-bromobenzimidazole) enables further functionalization.

Sulfonylation with Butylsulfonyl Chloride

The key step involves introducing the butylsulfonyl group via nucleophilic substitution. Generalized protocols include:

Reaction Conditions

Parameter Typical Values Example Reactions
Base Triethylamine (TEA), pyridine, or aqueous NaOHTEA is preferred for neutralizing HCl byproducts
Solvent Dichloromethane (DCM), acetonitrile (ACN), or DMFPolar aprotic solvents enhance reaction rates
Temperature Room temperature to reflux (20–80°C)Reflux in DCM or ACN improves sulfonylation efficiency
Reaction Time 2–24 hoursExtended times may be required for sterically hindered substrates

Mechanistic Pathway

  • Nucleophilic Attack : The amine group in 1H-benzo[d]imidazol-2-amine attacks the electrophilic sulfur in butylsulfonyl chloride.

  • Deprotonation : A base (e.g., TEA) neutralizes the released HCl, driving the reaction forward.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Advantages : Reduced reaction times (e.g., 30 minutes vs. hours) and improved yields.

  • Example :

    • Substrate : 2-Chloro-1H-benzo[d]imidazole

    • Conditions : DMF, NaOH, microwave heating (200°C, 30 min).

Purification and Characterization

Workup Procedures

Step Description
Extraction Partitioning between organic (DCM, EtOAc) and aqueous layers
Crystallization Recrystallization in ethyl acetate/heptane or methanol/ether mixtures
Chromatography Silica gel column chromatography (DCM/MeOH gradients)

Analytical Data

Technique Expected Observations
NMR Peaks for butylsulfonyl group (δ 1.0–1.5 ppm for CH₂CH₂CH₂CH₂), aromatic protons (δ 6.5–8.0 ppm)
LC-MS [M+H]⁺ ion corresponding to molecular weight (e.g., 1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine: C₁₀H₁₄N₂O₂S → m/z 222.08)

Challenges and Optimization Strategies

Steric Hindrance

  • Issue : Bulky butylsulfonyl groups may reduce reaction efficiency.

  • Solution : Use polar aprotic solvents (e.g., DMF) or increase reaction temperature.

Byproduct Formation

  • Issue : Over-sulfonylation or hydrolysis of sulfonyl chloride.

  • Solution : Strict anhydrous conditions and excess sulfonyl chloride (1.1–1.5 equiv.).

Comparative Analysis of Analogous Reactions

Compound Conditions Yield Source
2-({4-(3-Methoxypropoxy)-3-methylpyridin-2-yl}methylthio)-1H-benzo[d]imidazoleNaOH, ethanol, 50°C, 2 hours100%
N,N-Dimethyl-1H-benzo[d]imidazol-2-amineDMF, dimethylamine, microwave, 200°C, 30 min89%
2-Chloro-1-ethyl-1H-benzo[d]imidazoleNaH, ethyl iodide, DMF, RT, 2 hours92.7%

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enable precise temperature control and scalability.

  • Automated Purification : Reduces manual handling in high-throughput settings.

Chemical Reactions Analysis

Table 1: Key Sulfonylation Parameters

ParameterValueSource
Temperature0–25°C
SolventDichloromethane
BaseTriethylamine
Reaction Time1–4 hours

Nucleophilic Substitution

The sulfonyl group undergoes substitution with nucleophiles such as amines or thiols.

Amine Substitution

Reagents :

  • 1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine

  • Primary/secondary amines (e.g., morpholine, piperidine)

  • Potassium carbonate (base)

  • Dimethylformamide (DMF)

Conditions :

  • Heating at 80–100°C for 6–12 hours.

Products :

  • Substituted sulfonamides (e.g., morpholin-4-ylmethyl derivatives).

Yield : ~65–72% (based on analogous benzimidazole systems) .

Table 2: Substitution with Amines

NucleophileConditionsYieldSource
Morpholine80°C, 8 hours, DMF68%
Piperidine100°C, 6 hours, DMF72%

Oxidation of the Benzimidazole Core

The aromatic ring can undergo oxidation to form quinone-like structures under strong acidic conditions.

Reagents :

  • Hydrogen peroxide (30%)

  • Acetic acid

Conditions :

  • Reflux at 120°C for 3–5 hours.

Products :

  • Oxidized benzimidazole derivatives (e.g., sulfone-linked quinones).

Yield : ~55–60% (observed in structurally related compounds) .

Reduction of the Sulfonyl Group

The butylsulfonyl moiety can be reduced to a thiol group under specific conditions.

Reagents :

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

Conditions :

  • Reaction at −10°C to 0°C for 2–3 hours.

Products :

  • 1-(Butylthio)-1H-benzo[d]imidazol-2-amine.

Yield : ~50–55% (based on sulfone-to-thiol reductions) .

Halogenation

Electrophilic substitution at the C4/C5 positions can occur using halogenating agents.

Reagents :

  • N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)

  • Acetonitrile

Conditions :

  • Room temperature, 2–4 hours.

Products :

  • 4-Bromo/chloro-1-(butylsulfonyl)-1H-benzo[d]imidazol-2-amine.

Yield : ~60–70% (similar to halogenated benzimidazoles) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine has been investigated for its anticancer properties. Research indicates that compounds in the benzimidazole class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit key oncogenic pathways, making them promising candidates for cancer therapy.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AK5620.014
Compound BHL608.3
Compound CHCT1161.3

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies reveal that benzimidazole derivatives can effectively inhibit bacterial growth, including strains resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the benzimidazole ring can enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Compounds

Compound NameBacterial StrainMIC (mg/mL)Reference
Compound DStaphylococcus aureus4
Compound EMycobacterium tuberculosis0.5

Enzyme Inhibition

Enzyme Inhibitors
Research has highlighted the potential of this compound as an enzyme inhibitor. It interacts with various enzymes involved in critical biochemical pathways, thus affecting cellular processes.

Table 3: Enzyme Inhibition Potency

EnzymeInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive0.5
ButyrylcholinesteraseNon-competitive0.7

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzimidazole derivatives, including this compound, against neurodegenerative diseases. The compound's ability to inhibit monoamine oxidase and cholinesterase suggests its potential in treating conditions like Alzheimer's disease.

Table 4: Neuroprotective Activity

Compound NameTarget EnzymeInhibition TypeReference
Compound FMonoamine oxidase BSelective
Compound GButyrylcholinesteraseSelective

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis and materials science. Its unique chemical properties allow it to be utilized in the development of new materials and chemical processes.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of benzimidazole derivatives demonstrated their effectiveness against various cancer cell lines, establishing a correlation between structural modifications and increased potency against specific targets such as Bcr-Abl kinase.

Case Study 2: Antimicrobial Efficacy
In vitro testing of selected derivatives against resistant bacterial strains revealed significant inhibition rates, suggesting that these compounds could serve as lead candidates for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can either activate or inhibit receptor signaling, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine, particularly those with modifications at the 1-position of the benzimidazole scaffold. Data from , and 23 are synthesized into tables and discussions.

Key Observations:

Substituent Effects on Yield: Electron-rich substituents (e.g., pyridin-2-ylmethyl in 19) yield higher synthetic efficiency (73%) compared to bulky or electron-deficient groups (e.g., 3,5-dichlorobenzyl in 11 at 47%) .

Spectral Signatures :

  • The CH2 group linking the benzimidazole and substituent resonates at δ ~5.40–5.50 ppm in benzyl analogs . For the target compound, the butylsulfonyl group’s SO2CH2 protons are expected to appear upfield (δ ~3.5 ppm) due to electron withdrawal, while the butyl chain would show characteristic alkyl signals (δ 1.0–1.8 ppm).

Purity and Stability: Most analogs achieve >98% purity via flash column chromatography . The sulfonyl group’s polarity may enhance solubility in polar solvents (e.g., methanol or DMSO), simplifying purification compared to lipophilic chlorobenzyl derivatives.

Table 2: Physicochemical and Functional Comparisons

Property This compound 1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (19)
Electron Effects Strong electron-withdrawing (sulfonyl) Moderate electron-withdrawing (Cl) Electron-donating (pyridine N)
Solubility High in polar aprotic solvents (e.g., DMSO) Low (lipophilic Cl groups) Moderate (polar pyridine)
Hydrogen Bonding SO2 group acts as H-bond acceptor Limited (Cl groups lack H-bond capacity) Pyridine N acts as H-bond acceptor
Potential Bioactivity Enhanced enzyme binding (sulfonyl motif) Antifungal/antibacterial (common in chlorinated analogs) Kinase inhibition (pyridine in pharmacophores)

Research Findings and Implications

  • Synthetic Challenges : The butylsulfonyl group’s introduction likely requires sulfonylation reagents (e.g., butylsulfonyl chloride) under basic conditions, differing from the benzylation methods used for analogs in .
  • Reactivity : The sulfonyl group may increase the acidity of the NH group at the 2-position, facilitating deprotonation and nucleophilic reactions—a property absent in chlorobenzyl analogs.
  • Biological Relevance : While chlorobenzyl derivatives are associated with antimicrobial activity , sulfonyl-containing benzimidazoles are often explored as protease inhibitors or anti-inflammatory agents due to their H-bonding capacity .

Biological Activity

1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzimidazole core, which is known for its diverse pharmacological activities. The butylsulfonyl group enhances solubility and bioavailability, making it a suitable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, specifically targeting RIPK2 (Receptor Interacting Protein Kinase 2), which plays a crucial role in inflammatory signaling pathways. In vitro studies have demonstrated that it inhibits RIPK2 with an IC50 value of approximately 5.1 nM, indicating strong potency .
  • Anti-inflammatory Effects : The compound has been reported to reduce the secretion of pro-inflammatory cytokines such as TNF-α in cellular models. This suggests its potential utility in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Activity Assessed IC50 Value Notes
Study ARIPK2 Inhibition5.1 nMHigh selectivity among tested kinases .
Study BTNF-α SecretionNot specifiedDemonstrated anti-inflammatory effects .
Study CAntiproliferativeVariesEfficacy against various cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a study evaluating its antiproliferative effects, the compound was tested against multiple cancer cell lines, demonstrating significant growth inhibition. The mechanism was linked to its ability to interfere with DNA topoisomerase activity, which is critical for DNA replication and repair .
  • Inflammatory Diseases : Another study focused on its anti-inflammatory properties, revealing that treatment with this compound significantly reduced inflammation markers in animal models of arthritis. This positions it as a candidate for further development in inflammatory disease therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(sulfonyl)-substituted benzimidazol-2-amine derivatives?

  • Methodological Answer : Common approaches include:

  • SNAr (Nucleophilic Aromatic Substitution) Amination : Reacting halogenated benzimidazoles (e.g., 2-chloro derivatives) with amines under basic conditions. For example, 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole reacted with 1-methylpiperidin-4-amine to form a sulfonamide-linked product .
  • Copper-Catalyzed Three-Component Coupling : Combining 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes with CuI catalysis to yield N-sulfonylacetamidines .
  • Cyclization with Iodoacetic Acid : Thiourea intermediates cyclize using iodoacetic acid to form derivatives like 7-(methanesulphonaminomethyl)-N-substituted analogs .

Q. Which spectroscopic techniques are critical for characterizing 1-(sulfonyl)benzimidazol-2-amine derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns aromatic protons (δ7.0–8.0 ppm) and sulfonyl/amine-linked carbons (e.g., δ151.93 for N=C-N) .
  • Mass Spectrometry : Confirms molecular weight (e.g., observed M+1 peak at m/z 414.0 for a trifluoromethyl-substituted derivative) .

Q. How can reaction conditions be optimized for high-yield synthesis of sulfonamide-linked benzimidazoles?

  • Methodological Answer :

  • Solvent Selection : Ethanol or acetonitrile at 60–80°C promotes cyclization and coupling .
  • Catalyst Screening : CBr4 enhances yields in one-pot syntheses (e.g., 78% yield for N-(benzimidazol-2-yl)benzamides) .

Advanced Research Questions

Q. How do unexpected byproducts arise in SNAr reactions of halogenated benzimidazoles, and how can they be mitigated?

  • Methodological Answer :

  • Mechanistic Insight : Competing pathways like N-demethylation and self-catalyzed N-diarylation can lead to dimeric byproducts (e.g., ’s title compound). Real-time monitoring via TLC or HPLC is critical to track intermediate formation .
  • Kinetic Control : Adjusting reaction time and temperature limits over-reaction. For example, lower temperatures (0–25°C) reduce side reactions during thiourea cyclization .

Q. What computational tools aid in predicting the reactivity of sulfonyl-substituted benzimidazoles in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for SNAr reactions to predict regioselectivity and activation barriers.
  • Molecular Docking : Assess steric/electronic effects of the butylsulfonyl group on binding to biological targets (e.g., histamine receptors) .

Q. How does the sulfonyl group influence the biological activity of benzimidazol-2-amine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The butylsulfonyl moiety enhances lipophilicity and target affinity. For example, N-sulfonyl analogs of astemizole showed dual H1/H4 receptor antagonism .
  • In Vitro Assays : Test antiplasmodial or anticonvulsant activity using cell-based models (e.g., hemozoin inhibition for antimalarial potential) .

Q. What strategies resolve contradictions in reported synthetic yields for similar sulfonamide derivatives?

  • Methodological Answer :

  • Additive Screening : Compare catalysts (e.g., CBr4 vs. MSA) under identical conditions to identify optimal systems .
  • Purification Protocols : Use silica gel chromatography with chloroform/ethanol gradients to isolate pure products from complex mixtures .

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